molecular formula C16H12 B11896327 2-Ethynyl-2'-vinyl-1,1'-biphenyl

2-Ethynyl-2'-vinyl-1,1'-biphenyl

Cat. No.: B11896327
M. Wt: 204.27 g/mol
InChI Key: AUDCUAYMHBRQKZ-UHFFFAOYSA-N
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Description

2-Ethynyl-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C16H12 It is a derivative of biphenyl, featuring both ethynyl and vinyl functional groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-2’-vinyl-1,1’-biphenyl typically involves the coupling of ethynyl and vinyl groups to a biphenyl core. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for 2-Ethynyl-2’-vinyl-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-2’-vinyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: Both the ethynyl and vinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the vinyl group can produce ethyl-substituted biphenyl derivatives.

Scientific Research Applications

2-Ethynyl-2’-vinyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives may be explored for potential biological activity, including as inhibitors or activators of specific enzymes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Ethynyl-2’-vinyl-1,1’-biphenyl depends on its specific application. In chemical reactions, its functional groups (ethynyl and vinyl) interact with various reagents to form new bonds and products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    2-Ethynyl-1,1’-biphenyl: Lacks the vinyl group, making it less versatile in certain reactions.

    2-Vinyl-1,1’-biphenyl: Lacks the ethynyl group, which limits its reactivity in alkyne-specific reactions.

    2-Ethynyl-2’-[2-phenylethenyl]-1,1’-biphenyl: Contains an additional phenyl group, which can influence its chemical properties and reactivity.

Uniqueness: 2-Ethynyl-2’-vinyl-1,1’-biphenyl is unique due to the presence of both ethynyl and vinyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

1-ethenyl-2-(2-ethynylphenyl)benzene

InChI

InChI=1S/C16H12/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1,4-12H,2H2

InChI Key

AUDCUAYMHBRQKZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2C#C

Origin of Product

United States

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